molecular formula C5H2ClN3 B1289307 6-Chloropyrimidine-4-carbonitrile CAS No. 939986-65-9

6-Chloropyrimidine-4-carbonitrile

Cat. No. B1289307
M. Wt: 139.54 g/mol
InChI Key: AJRPBTWNTZPVSO-UHFFFAOYSA-N
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Description

6-Chloropyrimidine-4-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrimidines. These are compounds containing a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3, and carbon atoms at the other positions. The chloropyrimidine derivatives are of significant interest due to their wide range of applications in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of chloropyrimidine derivatives has been extensively studied. A scalable process for the synthesis of 4,6-dichloropyrimidine-5-carbonitrile, which is closely related to 6-chloropyrimidine-4-carbonitrile, has been developed to be robust and safe for multikilogram-scale production . Additionally, a green synthesis approach for 2,6-diamino-4-phenyl pyrimidine-5-carbonitrile has been reported, which uses a one-step, environmentally friendly method in water . These methods highlight the advancements in the synthesis of chloropyrimidine derivatives, focusing on safety and environmental impact.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman have been employed to investigate the molecular structure of chloropyrimidine derivatives . These studies provide insights into the equilibrium geometry, vibrational wave numbers, and electronic charge distribution of the molecules. The molecular electrostatic potential (MEP) analysis indicates the distribution of negative and positive charges across the molecule, which is crucial for understanding the reactivity and interaction of the compound with other molecules .

Chemical Reactions Analysis

Chloropyrimidine derivatives undergo various chemical reactions to form new compounds with potential biological activities. For instance, novel derivatives of 4,6-dioxo-tetrahydroisothiazolo pyrimidine-3-carbonitriles have been prepared from 6-amino-1,3-dialkyluracils, which can be further modified to introduce different functional groups . The reactivity of 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine-5-carbonitrile has also been explored, leading to the formation of thieno[2,3-d]pyrimidines and other amino-substituted pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloropyrimidine derivatives are influenced by their molecular structure. The presence of substituents such as chloro, methyl, and phenyl groups can affect the molecule's dipole moment, stability, and potential for charge delocalization . These properties are essential for the compound's application as a chemotherapeutic agent, as they determine the compound's interaction with biological targets. For example, some 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles have shown marked antibacterial activity and moderate antifungal activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • A route for synthesizing 4,5,6-trichloropyrimidine-2-carbonitrile starting from 4,6-dichloro-2-(methylthio)pyrimidine has been developed, showcasing the chemical transformations and properties of similar pyrimidine carbonitriles (Kalogirou & Koutentis, 2020).
  • 4-Amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives were synthesized through a one-pot, three-component reaction, highlighting the versatility of pyrimidine carbonitriles in synthesizing various derivatives (Rostamizadeh et al., 2013).
  • New 4-chloro-pyrimidine-5-carbonitriles and derivatives were synthesized and evaluated for their in-vitro antitumor activity, indicating the potential of these compounds in biomedical applications (Taher & Helwa, 2012).

Spectroscopic Analysis and Molecular Studies

  • A study of molar refraction and polarizability constant of a similar compound, 6-(4-chlorophenyl)-1,2,3,4-tetrahydro-2, 4-dioxopyrimidine-5-carbonitrile, provided valuable information on electronic polarizability and molecular interactions in solution, highlighting the importance of these compounds in physical chemistry research (Gaware, 2021).
  • The Raman and infrared spectra, normal coordinate analysis, and ab initio calculations of 4-Amino-2-chloropyrimidine-5-carbonitrile provided insights into the molecular structure and vibrational features of pyrimidine carbonitriles, demonstrating their significance in spectroscopic studies (Abuelela et al., 2016).

Antimicrobial and Antitumor Applications

  • Synthesis and antimicrobial evaluation of new pyrimidines and condensed pyrimidines, including derivatives of pyrimidine carbonitriles, revealed their potential as antimicrobial agents, emphasizing their biomedical significance (Abdelghani et al., 2017).
  • Several derivatives of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles, similar to 6-Chloropyrimidine-4-carbonitrile, were synthesized and tested for their anti-proliferative activity on human cancer cell lines, indicating their potential in cancer research (Atapour-Mashhad et al., 2016).

Safety And Hazards

“6-Chloropyrimidine-4-carbonitrile” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The multiple reactive sites of “6-Chloropyrimidine-4-carbonitrile” offer rich chemistry and potential for future research . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-chloropyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-1-4(2-7)8-3-9-5/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRPBTWNTZPVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyrimidine-4-carbonitrile

CAS RN

939986-65-9
Record name 6-chloropyrimidine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Hydroxy-pyrimidine-4-carbaldehyde oxime (9.3 g, 67 mmol) was stirred in 37 ml POCl3 under N2 at 40° C. for 30 min, 60° C. for 30 min, and 80° C. for one h. N,N,-Dimethylaniline was added very slowly by syringe, and stirred for one h at 80° C. After cooling to 0° C., the mixture was poured into a separatory funnel containing 300 g of ice. The mixture was carefully swirled, then extracted with 500 ml t-BuOMe. The organic layer was washed with 1 N HCl (4×100 ml), then several times with NaHCO3, then brine. Acidic and basic aqueous layers were separately back-extracted with t-BuOMe, and the organics again washed with 1 N HCl, saturated aqueous NaHCO3, and brine. The combined organic layers were dried with Na2SO4 and concentrated by rotary evaporator. The residue was filtered through a pad of silica gel, applying in CH2Cl2 and eluting with 10:1 hexanes/t-BuOMe. Fractions were carefully concentrated to obtain 6-chloro-pyrimidine-4-carbonitrile as a (volatile) pale yellow, semi-crystalline solid.
Name
6-Hydroxy-pyrimidine-4-carbaldehyde oxime
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

6-Hydroxy-4-pyrimidinecarboxamide (Intermediate 7, 563 mg, 4.05 mmol) was taken up in phosphorus oxychloride (3.9 mL, 41.8 mmol) and the resulting mixture was heated under reflux for 18 hours. The reaction mixture was allowed to cool to room temperature and evaporated under reduced pressure. The residue was poured into ice cooled water, neutralised with 0.88 ammonia solution and extracted with ethyl acetate (×3). The ethyl acetate layers were combined, dried under magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography (Biotage SP4) eluting with a gradient of 0-20% ethyl acetate and iso-hexane. Product containing fractions were combined and evaporated under reduced pressure to give the title compound as a colourless oil (346 mg);
Quantity
563 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KA Rinderspacher - Progress in Heterocyclic Chemistry, 2021 - Elsevier
… -4-yl)-1-phenylpentan-1-amine from 2,6-dimethylpyrimidine-4-carbonitrile in 67% yield, 1-(6-chloropyrimidin-4-yl)-1-phenylpentan-1-amine from 6-chloropyrimidine-4-carbonitrile in 35…
Number of citations: 4 www.sciencedirect.com
PA Harris, N Faucher, N George… - Journal of Medicinal …, 2019 - ACS Publications
… To a suspension of (S)-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone (300 mg, 0.571 mmol) and 6-chloropyrimidine-4-carbonitrile (80 mg, 0.571 mmol) in MeCN (30 …
Number of citations: 39 pubs.acs.org

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